molecular formula C5H9F3O2 B2735578 1,1,1-Trifluoro-3-methoxybutan-2-ol CAS No. 1861967-76-1

1,1,1-Trifluoro-3-methoxybutan-2-ol

Cat. No.: B2735578
CAS No.: 1861967-76-1
M. Wt: 158.12
InChI Key: CDJYXSLXQBWHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-methoxybutan-2-ol is a chemical compound with the molecular formula C5H9F3O2 . It has a molecular weight of 158.12 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Fluorinated Compound Synthesis and Applications

  • Chemical Synthesis

    Fluorinated compounds, such as those derived from processes involving 1,1,1-Trifluoro-3-methoxybutan-2-ol, are crucial in the synthesis of complex molecules. For example, the study by Banks et al. (1969) discusses the synthesis of polyhalogenoallenes from perfluoro compounds, demonstrating the versatility of fluorinated intermediates in chemical reactions (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

  • Deoxofluorination Agent

    The work by Lal et al. (1999) introduces Bis(2-methoxyethyl)aminosulfur trifluoride as a broad-spectrum deoxofluorinating agent, highlighting the role of fluorinated reagents in transforming alcohols to alkyl fluorides and other derivatives. This showcases the significance of fluorochemicals in enhancing the reactivity and stability of compounds for various applications (Lal, Pez, Pesaresi, & Prozonic, 1999).

  • Environmental and Health Research

    A study by Fromme et al. (2017) on the body burden of perfluorinated substances, including this compound derivatives, in human plasma samples highlights the environmental persistence and potential health impacts of fluorinated compounds. This research underscores the importance of understanding the biological and ecological effects of such substances (Fromme, Wöckner, Roscher, & Völkel, 2017).

  • Electrolyte Improvement in Energy Storage

    Kim et al. (2017) discuss the enhancement of lithium-ion batteries through the use of partially fluorinated ethers, demonstrating the application of fluorinated compounds in improving the thermal stability and performance of energy storage systems. This illustrates the potential of fluorinated molecules in advancing materials science and technology (Kim et al., 2017).

  • Analytical and Chiral Applications

    The use of fluorinated solvents, such as those derived from or related to this compound, in chromatography for the separation of various compounds, as discussed by KaganMichael (2001), showcases the importance of fluorinated chemicals in analytical chemistry and the pharmaceutical industry (KaganMichael, 2001).

Safety and Hazards

The safety information for 1,1,1-Trifluoro-3-methoxybutan-2-ol indicates that it is a hazardous compound. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

1,1,1-trifluoro-3-methoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYXSLXQBWHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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